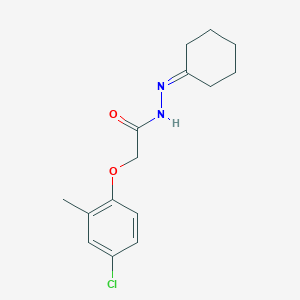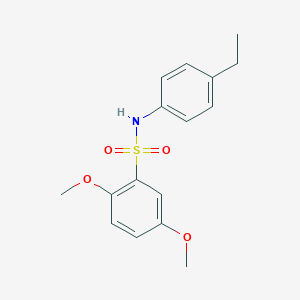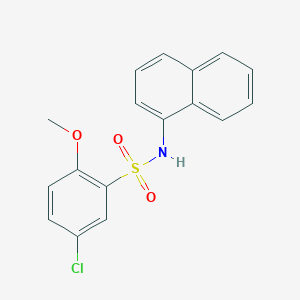
2-(4-chloro-2-methylphenoxy)-N'-cyclohexylideneacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N'-cyclohexylideneacetohydrazide, also known as CHA, is a chemical compound that has been widely studied for its potential therapeutic applications. CHA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N'-cyclohexylideneacetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. For example, 2-(4-chloro-2-methylphenoxy)-N'-cyclohexylideneacetohydrazide has been found to inhibit the activity of protein kinase C, which is involved in cell signaling and growth. 2-(4-chloro-2-methylphenoxy)-N'-cyclohexylideneacetohydrazide has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N'-cyclohexylideneacetohydrazide has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. In addition, 2-(4-chloro-2-methylphenoxy)-N'-cyclohexylideneacetohydrazide has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chloro-2-methylphenoxy)-N'-cyclohexylideneacetohydrazide in lab experiments is its relatively low toxicity. However, 2-(4-chloro-2-methylphenoxy)-N'-cyclohexylideneacetohydrazide has been found to have poor solubility in water, which may limit its use in certain experiments. In addition, more research is needed to fully understand the mechanism of action of 2-(4-chloro-2-methylphenoxy)-N'-cyclohexylideneacetohydrazide and its potential side effects.
Future Directions
There are several areas of future research that could be explored with 2-(4-chloro-2-methylphenoxy)-N'-cyclohexylideneacetohydrazide. For example, further studies could investigate the potential of 2-(4-chloro-2-methylphenoxy)-N'-cyclohexylideneacetohydrazide as a therapeutic agent for specific types of cancer. In addition, more research is needed to fully understand the mechanism of action of 2-(4-chloro-2-methylphenoxy)-N'-cyclohexylideneacetohydrazide and how it interacts with various signaling pathways and enzymes. Finally, studies could investigate the potential of 2-(4-chloro-2-methylphenoxy)-N'-cyclohexylideneacetohydrazide for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Synthesis Methods
The synthesis of 2-(4-chloro-2-methylphenoxy)-N'-cyclohexylideneacetohydrazide involves the reaction of 4-chloro-2-methylphenol with ethyl chloroacetate to form 2-(4-chloro-2-methylphenoxy)acetate. This intermediate is then reacted with hydrazine hydrate and cyclohexanone to produce 2-(4-chloro-2-methylphenoxy)-N'-cyclohexylideneacetohydrazide.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N'-cyclohexylideneacetohydrazide has been studied for its potential therapeutic applications in a variety of areas, including cancer treatment, neuroprotection, and inflammation. In cancer research, 2-(4-chloro-2-methylphenoxy)-N'-cyclohexylideneacetohydrazide has been found to inhibit the growth of several types of cancer cells, including breast, lung, and liver cancer cells. In neuroprotection research, 2-(4-chloro-2-methylphenoxy)-N'-cyclohexylideneacetohydrazide has been found to protect neurons from damage caused by oxidative stress. In inflammation research, 2-(4-chloro-2-methylphenoxy)-N'-cyclohexylideneacetohydrazide has been found to reduce inflammation in animal models.
properties
Molecular Formula |
C15H19ClN2O2 |
|---|---|
Molecular Weight |
294.77 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(cyclohexylideneamino)acetamide |
InChI |
InChI=1S/C15H19ClN2O2/c1-11-9-12(16)7-8-14(11)20-10-15(19)18-17-13-5-3-2-4-6-13/h7-9H,2-6,10H2,1H3,(H,18,19) |
InChI Key |
NSFDPRWNBZSAMQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=C2CCCCC2 |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)

